![molecular formula C28H33N5O B138841 1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine CAS No. 134715-23-4](/img/structure/B138841.png)
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and drug discovery. BDP is a piperazine derivative that contains an azide group, which makes it a useful tool for chemical biology research. In
Scientific Research Applications
BDP has a variety of potential applications in scientific research. One of its main uses is as a photoaffinity probe, which allows researchers to study the interactions between proteins and small molecules in cells. BDP can be used to label proteins of interest with a photoactivatable group, which can then be activated by light to crosslink the protein with its binding partners. This technique has been used to identify new drug targets and to study the mechanisms of action of existing drugs.
Mechanism of Action
The mechanism of action of BDP is not fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This means that BDP binds to the same site on the transporter as dopamine, preventing the uptake of dopamine into cells. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a variety of effects on neuronal signaling.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cultured cells, BDP has been shown to inhibit the uptake of dopamine and to increase the release of dopamine from cells. In animal studies, BDP has been shown to increase locomotor activity and to produce behavioral effects similar to those of other dopamine reuptake inhibitors.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP as a research tool is its ability to selectively label proteins of interest with a photoactivatable group. This allows researchers to study the interactions between proteins and small molecules in cells with high spatial and temporal resolution. However, BDP has some limitations as well. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and to interact with proteins in vivo. Additionally, the azide group in BDP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on BDP. One area of interest is the development of new photoaffinity probes based on BDP that can be used to study other classes of proteins, such as ion channels and receptors. Another area of interest is the development of new therapeutic agents based on BDP, either as dopamine reuptake inhibitors or as modulators of other signaling pathways. Finally, there is a need for further studies on the safety and toxicity of BDP, particularly in vivo, to determine its potential for use in clinical applications.
Synthesis Methods
The synthesis of BDP involves a multi-step process that starts with the reaction between 3-bromopropylamine and 3-azidophenylboronic acid. The resulting 3-(3-azidophenyl)propylamine is then coupled with 4-(2-benzhydryloxyethyl)piperazine in the presence of a palladium catalyst to yield BDP. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
properties
CAS RN |
134715-23-4 |
|---|---|
Molecular Formula |
C28H33N5O |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-[3-(3-azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine |
InChI |
InChI=1S/C28H33N5O/c29-31-30-27-15-7-9-24(23-27)10-8-16-32-17-19-33(20-18-32)21-22-34-28(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-7,9,11-15,23,28H,8,10,16-22H2 |
InChI Key |
ROOYMGNUQMMFRW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CC(=CC=C2)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCCC2=CC(=CC=C2)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1-(2-(bis(phenyl)methoxy)ethyl)-4-(3-(3'-azidophenyl)propyl)piperazine 3-azido(3H)GBR-12935 3-azido-GBR 12935 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




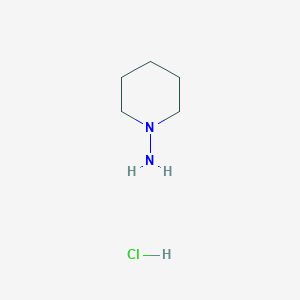
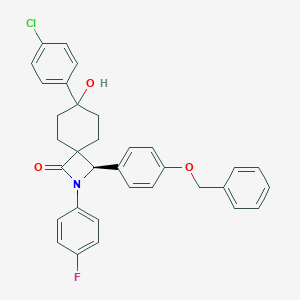
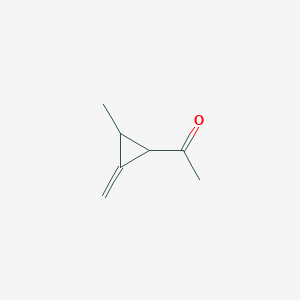
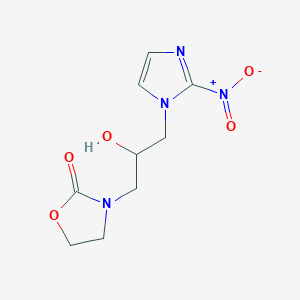
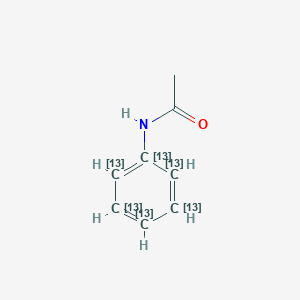
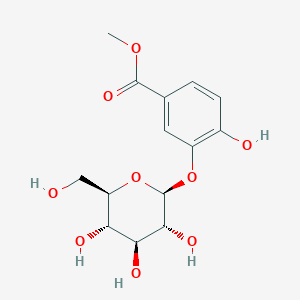
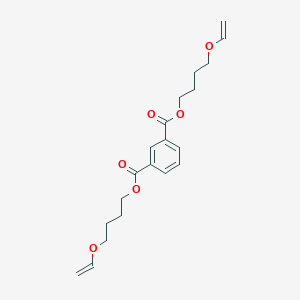


acetate](/img/structure/B138785.png)
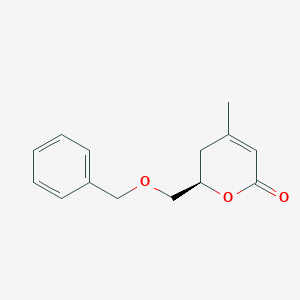
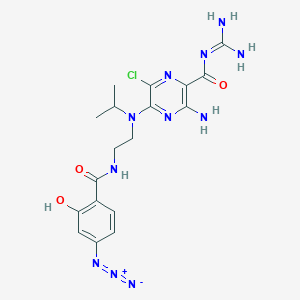
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)